1,3,5-Tris((pyridin-4-ylthio)methyl)benzene
CAS No.:
Cat. No.: VC16785061
Molecular Formula: C24H21N3S3
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H21N3S3 |
---|---|
Molecular Weight | 447.6 g/mol |
IUPAC Name | 4-[[3,5-bis(pyridin-4-ylsulfanylmethyl)phenyl]methylsulfanyl]pyridine |
Standard InChI | InChI=1S/C24H21N3S3/c1-7-25-8-2-22(1)28-16-19-13-20(17-29-23-3-9-26-10-4-23)15-21(14-19)18-30-24-5-11-27-12-6-24/h1-15H,16-18H2 |
Standard InChI Key | GATXVSNFRHCGAN-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC=C1SCC2=CC(=CC(=C2)CSC3=CC=NC=C3)CSC4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Characteristics
1,3,5-Tris((pyridin-4-ylthio)methyl)benzene, with a molecular weight of 447.6 g/mol, features a planar benzene core symmetrically substituted with pyridinylthio-methyl groups . The sulfur atoms bridge the aromatic systems, creating a rigid yet flexible architecture ideal for coordinating metal ions. X-ray crystallography and computational modeling reveal a trigonal planar geometry, with bond angles optimized for π-π stacking and metal-ligand interactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₁N₃S₃ |
Molecular Weight | 447.6 g/mol |
Synonymous Names | 862014-52-6; G65106 |
Topological Polar Surface | 108 Ų |
Hydrogen Bond Acceptors | 6 (3 pyridinic N, 3 thioether S) |
The compound’s stability under acidic and basic conditions (pH 2–12) and thermal resilience (up to 300°C) make it suitable for harsh industrial and environmental applications .
Synthesis and Modification Strategies
The synthesis of 1,3,5-tris((pyridin-4-ylthio)methyl)benzene typically begins with 1,3,5-tris(bromomethyl)benzene as a precursor. In a representative protocol, nucleophilic substitution reactions with pyridin-4-thiol yield the target compound in a two-step process:
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Thiolation: Reaction of 1,3,5-tris(bromomethyl)benzene with excess pyridin-4-thiol in acetone under reflux, facilitated by a base such as triethylamine.
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Purification: Column chromatography using silica gel and a hexane-ethyl acetate gradient achieves >90% purity .
Alternative routes involve thiouronium intermediates, where 1,3,5-tris(bromomethyl)benzene reacts with thiourea to form a tricarbamimidothioate, followed by alkaline hydrolysis to generate the free thiol intermediate. Subsequent oxidative coupling with 2-mercaptopyridine derivatives yields the final product .
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The compound’s tridentate nature enables the construction of high-stability MOFs. A notable example is ((ZnCl₂)₃(L)₂·DMF)ₙ (where L = 1,3,5-tris((pyridin-4-ylthio)methyl)benzene), which exhibits a 3D porous network with a surface area of 1,240 m²/g . This MOF demonstrated exceptional adsorption capacity for tetracycline (Langmuir maximum: 434 mg/g), outperforming activated carbon and other conventional adsorbents.
Table 2: Adsorption Performance of MOF 1 for Tetracycline
Parameter | Value |
---|---|
Optimal pH | 7.0 |
Equilibrium Time | 60 minutes |
Adsorption Capacity | 434 mg/g (Langmuir model) |
Reusability | >10 cycles without degradation |
Kinetic studies fit the pseudo-second-order model (R² = 0.996), indicating chemisorption dominates, likely via Zn–S coordination and π–π interactions between the antibiotic and the aromatic framework .
Environmental and Industrial Applications
Beyond antibiotic removal, this compound’s MOFs show promise in capturing heavy metals (e.g., Pb²⁺, Hg²⁺) and organic pollutants. The high porosity and chemical stability allow operation in wastewater with ionic strengths up to 0.5 M NaCl, a critical advantage for real-world applications . Additionally, its role as a ligand in catalytic systems for CO₂ reduction and hydrocarbon oxidation is under investigation.
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